2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-ethanol
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Overview
Description
2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-ethanol is a chemical compound characterized by the presence of a tetrazole ring substituted with a 4-chlorophenyl group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-ethanol typically involves the reaction of 4-chlorobenzyl cyanide with sodium azide in the presence of a suitable solvent to form the tetrazole ring. This intermediate is then subjected to reduction reactions to introduce the ethanol group. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the tetrazole ring or the chlorophenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: 2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-acetaldehyde or 2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-acetic acid.
Reduction: Modified tetrazole derivatives or reduced chlorophenyl compounds.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-ethanol involves its interaction with specific molecular targets. The tetrazole ring can bind to enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity, while the ethanol moiety can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(4-Bromo-phenyl)-tetrazol-2-yl]-ethanol
- 2-[5-(4-Methyl-phenyl)-tetrazol-2-yl]-ethanol
- 2-[5-(4-Fluoro-phenyl)-tetrazol-2-yl]-ethanol
Uniqueness
2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-ethanol is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)tetrazol-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O/c10-8-3-1-7(2-4-8)9-11-13-14(12-9)5-6-15/h1-4,15H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOMCLNYBYFARY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(N=N2)CCO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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